![molecular formula C10H18Br2S3 B14342593 [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide CAS No. 104108-98-7](/img/structure/B14342593.png)
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is a chemical compound that features a thiene ring substituted with methylene groups and dimethylsulfanium groups, with bromide ions as counterions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide typically involves the reaction of thiene derivatives with dimethylsulfanium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups to sulfides.
Substitution: The bromide ions can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is used as a precursor for the synthesis of other sulfur-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including increased stability and functionality.
作用机制
The mechanism of action of [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways, ultimately resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
Dimethoxymethane: A colorless flammable liquid with a low boiling point, used as a solvent and in the production of other chemicals.
Oxymethylene ethers (OMEs): Compounds with promising fuel properties and low emissions, used as alternative diesel fuels.
2-Methoxyphenyl isocyanate: A chemoselective reagent used in organic synthesis for protecting amines.
Uniqueness
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is unique due to its specific structural features, such as the thiene ring and dimethylsulfanium groups. These features confer distinct chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
104108-98-7 |
|---|---|
分子式 |
C10H18Br2S3 |
分子量 |
394.3 g/mol |
IUPAC 名称 |
[5-(dimethylsulfoniomethyl)thiophen-2-yl]methyl-dimethylsulfanium;dibromide |
InChI |
InChI=1S/C10H18S3.2BrH/c1-12(2)7-9-5-6-10(11-9)8-13(3)4;;/h5-6H,7-8H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
LDPQBKFSQBMGBG-UHFFFAOYSA-L |
规范 SMILES |
C[S+](C)CC1=CC=C(S1)C[S+](C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


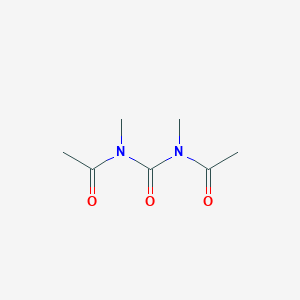
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
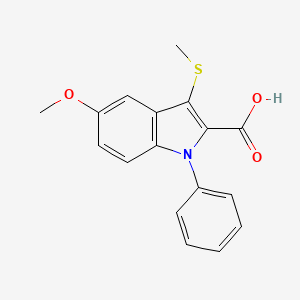

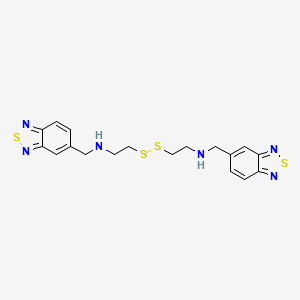
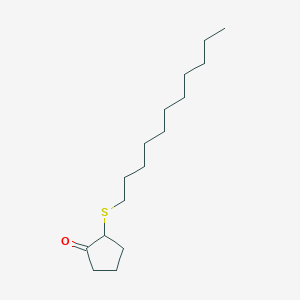
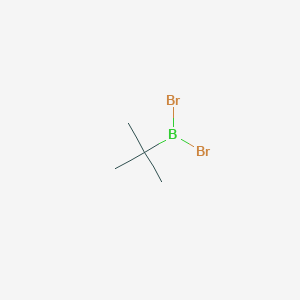
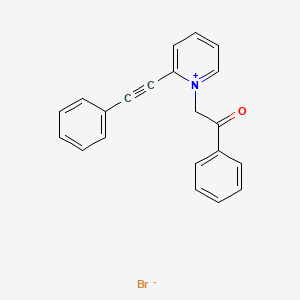
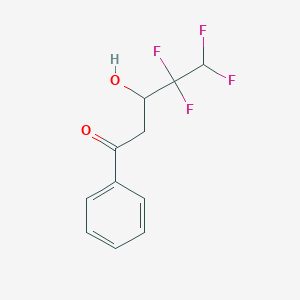
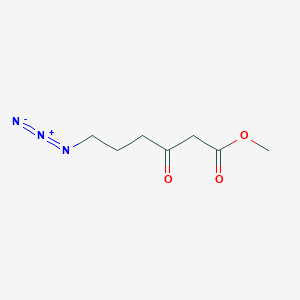

![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

